1-(Prop-2-enoyl)piperidine-2-carboxylic acid
Description
Contextualization within Piperidine (B6355638) Carboxylic Acid Chemistry
The foundational scaffold of the molecule is piperidine-2-carboxylic acid, commonly known as pipecolic acid. wikipedia.org Pipecolic acid is a non-proteinogenic α-amino acid, meaning it is not one of the 20 amino acids genetically coded for in proteins. wikipedia.org It is a cyclic amino acid, structurally analogous to proline but with a six-membered ring instead of a five-membered one. The piperidine ring is a prevalent heterocyclic motif in numerous natural products and pharmaceuticals, imparting specific conformational constraints and physicochemical properties.
The synthesis of piperidine carboxylic acid derivatives has been an active area of research. rsc.org Various synthetic strategies have been developed to access enantiomerically pure forms of these compounds, which is crucial for their application in asymmetric synthesis and as chiral building blocks for drug development. The carboxylic acid and the secondary amine functionalities of the piperidine ring serve as versatile handles for further chemical modifications, allowing for the construction of a diverse array of molecular architectures.
Significance as an Amino Acid Derivative and Heterocyclic Scaffold
As a derivative of an amino acid, 1-(prop-2-enoyl)piperidine-2-carboxylic acid holds significance in the realm of peptidomimetics and bioactive molecule design. The incorporation of non-natural amino acids like pipecolic acid into peptide chains can induce specific secondary structures and enhance resistance to enzymatic degradation. The N-acylation with the prop-2-enoyl group introduces a Michael acceptor, a reactive functional group that can participate in covalent bond formation with nucleophiles. This feature is of particular interest in the design of targeted covalent inhibitors for various enzymes.
The heterocyclic piperidine scaffold itself is a key pharmacophore in many approved drugs. Its presence can influence a molecule's lipophilicity, basicity, and conformational flexibility, all of which are critical determinants of pharmacokinetic and pharmacodynamic properties. Therefore, the combination of the piperidine ring, the carboxylic acid, and the reactive acryloyl group in a single molecule makes this compound a promising starting point for the development of novel therapeutic agents.
Overview of Research Trajectories for this compound and its Analogs
The unique structural features of this compound suggest several promising avenues for future research. A primary trajectory involves its exploration as a monomer in polymerization reactions. The acryloyl group can readily undergo radical polymerization to produce polymers with pendant piperidine carboxylic acid moieties. These polymers could exhibit interesting properties, such as specific recognition capabilities due to the chiral nature of the repeating unit, and could find applications in chiral chromatography, asymmetric catalysis, and biomedical materials.
Another significant research direction lies in its application in medicinal chemistry as a scaffold for the synthesis of targeted covalent inhibitors. The Michael acceptor functionality of the acryloyl group can be exploited to form covalent bonds with specific amino acid residues, such as cysteine, in the active site of a target protein. This can lead to irreversible inhibition and potentially enhanced potency and duration of action. Research in this area would involve the synthesis of analogs with varied substituents on the piperidine ring to optimize binding affinity and selectivity for specific biological targets.
Furthermore, the molecule can serve as a versatile intermediate in organic synthesis. The combination of the carboxylic acid, the reactive double bond, and the chiral center offers multiple points for chemical elaboration, enabling the construction of complex and stereochemically defined molecules. This could be particularly valuable in the synthesis of natural products and their analogs.
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enoylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-8(11)10-6-4-3-5-7(10)9(12)13/h2,7H,1,3-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDWIBHZAAYQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Chromatographic Characterization of 1 Prop 2 Enoyl Piperidine 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(Prop-2-enoyl)piperidine-2-carboxylic acid is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring, the vinyl protons of the acryloyl group, and the acidic proton of the carboxyl group. The acidic proton (COOH) is anticipated to appear as a broad singlet in the downfield region, typically between 10-12 ppm. libretexts.org Protons on the carbon adjacent to the carboxylic acid are expected to resonate around 2-3 ppm. libretexts.org The vinyl protons (CH=CH₂) will exhibit complex splitting patterns in the range of 5.5-7.0 ppm. The protons on the piperidine ring will appear as a series of multiplets in the upfield region, generally between 1.5-4.0 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and the amide are the most deshielded, appearing in the 160-180 ppm range. libretexts.orglibretexts.orgwisc.edu The sp² hybridized carbons of the vinyl group are expected between 125-140 ppm. The carbons of the piperidine ring would appear in the 20-65 ppm region. chemicalbook.comspectrabase.com
Table 1: Predicted NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | Carboxylic Carbonyl (-C OOH) | 170 - 180 |
| Amide Carbonyl (-C O-N) | - | Amide Carbonyl (-C O-N) | 165 - 175 |
| Vinyl (-CH=CH₂) | 5.5 - 7.0 (m) | Vinyl (-C H=C H₂) | 125 - 140 |
| Piperidine C2-H | ~4.5 - 5.0 (m) | Piperidine C2 | 50 - 60 |
| Piperidine N-CH₂ | ~3.0 - 4.0 (m) | Piperidine C6 | 40 - 50 |
Note: These are estimated values based on typical chemical shifts for the respective functional groups. Actual values may vary depending on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands.
A very broad band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. libretexts.orgechemi.com The spectrum will also feature two distinct carbonyl (C=O) stretching absorptions: one for the carboxylic acid, typically appearing around 1700-1725 cm⁻¹, and another for the tertiary amide of the acryloyl group, expected at a lower wavenumber, around 1630-1680 cm⁻¹. echemi.comlibretexts.org Additionally, the C=C stretch of the alkene group should be visible near 1640 cm⁻¹, and the vinyl C-H stretch will appear just above 3000 cm⁻¹. vscht.cz
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Amide | C=O Stretch | 1630 - 1680 | Strong, Sharp |
| Alkene | C=C Stretch | ~1640 | Medium |
| Alkene | =C-H Stretch | 3010 - 3100 | Medium |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for confirming the molecular weight of a compound. The molecular formula for this compound is C₉H₁₃NO₃, which corresponds to a molecular weight of 183.20 g/mol . nih.gov
In a typical mass spectrum using electrospray ionization (ESI), the compound would be expected to show a prominent pseudomolecular ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 184.09, or the deprotonated molecule [M-H]⁻ at m/z 182.08. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the acryloyl group (C₃H₃O, 55 Da).
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | C₉H₁₃NO₃⁺ | 183.09 |
| [M+H]⁺ | C₉H₁₄NO₃⁺ | 184.09 |
| [M+Na]⁺ | C₉H₁₃NNaO₃⁺ | 206.07 |
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to determine the purity of pharmaceutical and chemical compounds.
A reverse-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. sielc.com Such a method would typically employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, such as water, with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated state for better retention and peak shape. sielc.comnih.gov Detection could be achieved using an ultraviolet (UV) detector, monitoring at a wavelength where the acryloyl chromophore absorbs, typically around 210-220 nm. This method would be effective for assessing the purity of the compound and quantifying it in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by GC-MS is challenging. researchgate.netresearchgate.net
To make the compound suitable for GC analysis, a derivatization step is necessary. nih.gov This typically involves converting the polar carboxylic acid and secondary amine functionalities into less polar, more volatile esters and amides. Common derivatizing agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or alkylating agents (e.g., propyl chloroformate). nih.govnist.gov After derivatization, the resulting compound can be readily analyzed by GC-MS, allowing for sensitive detection and structural confirmation based on its characteristic retention time and mass fragmentation pattern. nih.gov
Capillary Electrophoresis (CE) in Analytical Studies
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. Given that this compound possesses an acidic proton, it can exist as an anion in buffered solutions with an appropriate pH.
This characteristic makes it a suitable candidate for analysis by CE, particularly using the Capillary Zone Electrophoresis (CZE) mode. In a CZE setup, a buffered electrolyte would be used to control the charge of the analyte and the electroosmotic flow. The compound would migrate in the capillary under the influence of the electric field, and its detection could be accomplished using a UV detector. While specific applications of CE for this particular compound are not prominent in the literature, the technique offers a viable alternative to HPLC for its analysis and purity determination due to its high efficiency and minimal sample consumption.
Computational and Theoretical Investigations of 1 Prop 2 Enoyl Piperidine 2 Carboxylic Acid
Quantum Chemical Studies and Molecular Optimization
Quantum chemical studies are instrumental in determining the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. These calculations also provide a wealth of information about the molecule's electronic distribution and energy levels.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. In the theoretical investigation of 1-(prop-2-enoyl)piperidine-2-carboxylic acid, DFT methods are employed to predict its geometric and electronic properties. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a commonly utilized method for such organic molecules due to its reliability in predicting molecular structures and energies. DFT calculations allow for the determination of bond lengths, bond angles, and dihedral angles of the molecule in its ground state, providing a detailed picture of its conformational preferences.
Basis Set Selection and Computational Parameters
The accuracy of DFT calculations is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. For a molecule like this compound, which contains carbon, hydrogen, nitrogen, and oxygen atoms, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently employed. The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic structure, particularly for the heteroatoms and the delocalized electrons in the acryloyl group. The selection of the basis set represents a compromise between computational expense and the desired level of accuracy for the properties being investigated.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic properties. A detailed analysis of the molecular orbitals and the distribution of electron density provides a framework for understanding and predicting the chemical behavior of this compound.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile or electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the oxygen atoms of the carboxylic acid and the amide group, as well as the π-system of the acryloyl moiety. The LUMO is anticipated to be distributed over the electron-deficient sites, likely the carbonyl carbons and the C=C double bond of the acryloyl group.
Table 1: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: These values are hypothetical and representative of what might be expected for a molecule of this type based on computational studies of similar compounds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
For this compound, NBO analysis can quantify the extent of conjugation between the acryloyl group and the nitrogen lone pair of the piperidine (B6355638) ring. This analysis provides insights into the stability arising from electron delocalization, often referred to as hyperconjugative interactions. The stabilization energies calculated through NBO analysis can reveal the strength of these interactions and their influence on the molecule's geometry and reactivity. For instance, a significant interaction between the nitrogen lone pair (n) and the π* anti-bonding orbital of the C=O group would indicate a strong amide resonance.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, providing a guide to its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential.
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate areas of high electron density, which are susceptible to electrophilic attack. These regions are expected to be located around the oxygen atoms of the carbonyl and carboxyl groups. Conversely, regions of positive electrostatic potential (typically colored blue) correspond to areas of low electron density, which are prone to nucleophilic attack. Such positive regions would likely be found around the hydrogen atoms of the carboxylic acid and the amide group. The MEP map thus provides a valuable qualitative prediction of the molecule's reactivity towards electrophiles and nucleophiles.
Molecular Docking Simulations for Biomolecular Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand and a protein at the atomic level, allowing for the characterization of the binding behavior of small molecules in the binding site of target proteins. In the context of this compound and its derivatives, molecular docking simulations are crucial for predicting potential biological targets and understanding the molecular basis of their activity.
While specific molecular docking studies on this compound are not extensively detailed in the public domain, the principles of such investigations can be inferred from studies on analogous piperidine-containing structures. For instance, docking studies on various piperidine derivatives have been successfully used to predict their binding affinities and interaction patterns with a range of biological targets, including enzymes and receptors.
A typical molecular docking workflow for this compound would involve the following steps:
Preparation of the Ligand Structure: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Selection and Preparation of the Protein Target: A protein of interest is selected based on a therapeutic hypothesis. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
Docking Simulation: The ligand is "docked" into the defined binding site of the protein using a scoring algorithm that predicts the best binding poses based on factors like intermolecular energies, electrostatic interactions, and hydrogen bonding.
Analysis of Results: The resulting poses are analyzed to identify the most stable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the protein's active site, are identified. The binding affinity is often expressed as a docking score or binding energy.
Studies on similar piperidine derivatives have demonstrated the utility of this approach. For example, molecular docking of piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors has been performed to understand their structure-activity relationships. researchgate.net Similarly, docking studies have been employed to identify novel piperidine and pyrrolidine (B122466) derivatives as potent inhibitors of pancreatic lipase. mdpi.com In these studies, the binding energies and interactions with key residues like Gly76, Phe77, Asp79, and His151 were crucial in determining the inhibitory potential. mdpi.com
For this compound, key functional groups that would be expected to participate in biomolecular interactions include the carboxylic acid group (potential for hydrogen bonding and salt bridges), the amide carbonyl group (hydrogen bond acceptor), and the vinyl group (potential for hydrophobic interactions). The piperidine ring itself provides a scaffold that dictates the spatial arrangement of these functional groups.
The predicted binding affinities from molecular docking simulations can be tabulated to compare the potential of a series of related compounds against a specific biological target.
Table 1: Illustrative Molecular Docking Data for Piperidine Derivatives Against a Hypothetical Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Derivative A | -8.5 | Arg120, Tyr340 | Hydrogen Bond, Pi-Alkyl |
| Derivative B | -7.9 | Val201, Leu310 | Hydrophobic Interaction |
| Derivative C | -9.2 | Asp118, Ser250 | Hydrogen Bond, Salt Bridge |
Note: This table is illustrative and not based on actual experimental data for this compound.
Conformational Analysis and Stereochemical Considerations
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is therefore essential to understand its shape, flexibility, and how it presents its functional groups for interaction with biological macromolecules. The stereochemistry of the molecule, particularly at the C2 position of the piperidine ring, is also a critical determinant of its biological function.
The piperidine ring in this compound is not planar and typically adopts a chair conformation to minimize steric strain. However, other conformations, such as the twist-boat, are also possible, though generally less stable. nih.govacs.org The presence of the N-acyl group (prop-2-enoyl) introduces a partial double bond character between the nitrogen and the carbonyl carbon due to resonance. This restricted rotation significantly influences the conformational preferences of the piperidine ring and its substituents.
A key factor governing the conformation of N-acylpiperidines with a substituent at the 2-position is "pseudoallylic strain" or A(1,3) strain. nih.govacs.org This type of strain arises from the interaction between the substituent at the 2-position and the carbonyl group of the N-acyl moiety. To alleviate this strain, the substituent at the C2 position (the carboxylic acid group in this case) strongly prefers to occupy an axial position. nih.govacs.org This preference can be quite significant, with the axial conformer being favored by up to -3.2 kcal/mol in some N-acylpiperidines. nih.govacs.org
Therefore, for this compound, the predominant conformation is expected to be a chair form with the carboxylic acid group in the axial position.
Table 2: Predicted Conformational Preferences for 2-Substituted N-Acylpiperidines
| Conformation | Position of C2-Substituent | Relative Energy (kcal/mol) | Prevalence |
| Chair | Axial | Lower | High |
| Chair | Equatorial | Higher | Low |
| Twist-Boat | - | Intermediate | Very Low |
Note: The relative energies are generalized from studies on similar N-acylpiperidines.
The stereochemistry at the C2 position is also of paramount importance. The molecule exists as two enantiomers: (S)-1-(Prop-2-enoyl)piperidine-2-carboxylic acid and (R)-1-(Prop-2-enoyl)piperidine-2-carboxylic acid. These enantiomers are non-superimposable mirror images and can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are chiral themselves and will interact differently with each enantiomer. The specific spatial arrangement of the carboxylic acid group and the rest of the molecule, as dictated by the stereocenter, will determine the precise fit and interaction with the binding site of a biological target.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers and to model the geometric parameters of the molecule with high accuracy. These theoretical calculations, when correlated with experimental data from techniques like NMR spectroscopy, provide a comprehensive understanding of the conformational landscape of this compound. researchgate.net
No Publicly Available Data for Biological Activity of this compound
Following a comprehensive review of scientific literature and chemical databases, no specific research data was found regarding the in vitro biological activity and mechanistic insights of the chemical compound This compound . The search encompassed the specific areas of enzyme inhibition and cellular modulatory effects as requested.
Extensive queries aimed at identifying studies on the compound's effects on kinase enzymes, arginase, and fatty acid biosynthesis enzyme systems yielded no relevant results. Similarly, searches for its role in modulating cancer cell proliferation or inducing apoptosis pathways in in vitro models did not return any specific data for this molecule.
While research exists for structurally related compounds—such as other piperidine or pyrrolidine derivatives—the strict requirement to focus solely on this compound prevents the inclusion of such information. The scientific record, as accessible through public search capabilities, does not currently contain the specific experimental results needed to populate the requested article sections. Therefore, it is not possible to generate the detailed article as outlined.
Biological Activity and Mechanistic Insights of 1 Prop 2 Enoyl Piperidine 2 Carboxylic Acid in in Vitro Systems
Cellular Modulatory Effects in In Vitro Models
Immune System Modulation at the Cellular Level
There is no available research that describes the effects of 1-(Prop-2-enoyl)piperidine-2-carboxylic acid on the function or modulation of immune cells in vitro.
Target-Specific Molecular Interactions
No studies have been published that investigate the direct molecular interactions between this compound and the following protein targets:
Binding to Anti-Apoptotic Proteins (e.g., Bcl-2, XIAP)
There is no evidence in the scientific literature to suggest that this compound binds to or modulates the activity of anti-apoptotic proteins such as Bcl-2 or XIAP.
Interactions with Phosphatidylinositol 3-Kinase (PI3Kα)
Information regarding any potential interaction between this compound and the PI3Kα enzyme is not available.
Topoisomerase II and Hsp90 Interaction Studies
There are no published studies that have explored the relationship or potential interactions between this compound and the enzymes Topoisomerase II or Hsp90.
Applications of 1 Prop 2 Enoyl Piperidine 2 Carboxylic Acid As a Chemical Research Tool
Utility as a Synthetic Building Block for Complex Molecules
1-(Prop-2-enoyl)piperidine-2-carboxylic acid, also known as N-acryloyl-pipecolic acid, is a versatile synthetic building block in organic chemistry. Its structure, which combines a cyclic amino acid (pipecolic acid) with a reactive acryloyl group, makes it a valuable precursor for the synthesis of more complex molecules. researchgate.net Pipecolic acid itself is a non-proteinogenic amino acid that serves as an intermediate in the biosynthesis of various pharmaceutical and biological compounds. mdpi.com The presence of the acryloyl group provides a site for various chemical transformations, including addition reactions and polymerizations, further expanding its synthetic utility.
Precursor for Amino Acid Derivatives and Peptides
The pipecolic acid backbone of this compound makes it a valuable starting material for the synthesis of novel amino acid derivatives and for incorporation into peptides. researchgate.net Peptides are chains of amino acids linked by amide bonds and are involved in a vast array of biological processes. beilstein-journals.org The synthesis of peptides often involves the use of protecting groups to prevent unwanted side reactions at the amine and carboxylic acid functionalities of the amino acids. masterorganicchemistry.com
The incorporation of non-natural amino acids like pipecolic acid and its derivatives can introduce unique structural constraints and functionalities into peptides, potentially leading to enhanced biological activity or stability. thieme-connect.de The acryloyl group can be modified before or after incorporation into a peptide chain, allowing for the introduction of specific labels, cross-linkers, or other functionalities. This strategy is employed in solid-phase peptide synthesis (SPPS), a widely used technique for the efficient construction of peptides. masterorganicchemistry.compeptide.com
Intermediate in Heterocyclic Compound Synthesis
The chemical structure of this compound also lends itself to the synthesis of various heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are prevalent in pharmaceuticals and natural products. The piperidine (B6355638) ring is a common nitrogen-containing heterocycle found in many biologically active molecules. snnu.edu.cn
The acryloyl group can participate in cyclization reactions to form new rings fused to the piperidine core. For instance, it can undergo reactions with various reagents to construct new heterocyclic systems, which can then be further functionalized. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq The synthesis of piperidine nucleosides, for example, demonstrates the utility of piperidine scaffolds in creating complex heterocyclic structures with potential biological applications. mdpi.com
Role as a Chiral Ligand in Asymmetric Organic Synthesis
Chirality is a key feature in many biologically active molecules, where often only one enantiomer (non-superimposable mirror image) exhibits the desired therapeutic effect. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. rsc.org A common strategy in asymmetric catalysis is the use of chiral ligands, which coordinate to a metal center to create a chiral catalyst that can selectively produce one enantiomer of the product. nih.gov
This compound, being a chiral molecule derived from a natural amino acid, has the potential to be used as a chiral ligand in asymmetric synthesis. researchgate.net The nitrogen and oxygen atoms of the carboxylic acid and amide groups can coordinate to metal centers, and the chiral center in the piperidine ring can influence the stereochemical outcome of the reaction. The design of effective chiral ligands is a crucial aspect of developing new asymmetric catalytic methods. nih.govnih.gov
Development as a pH-Sensitive Fluorescent Probe
Fluorescent probes are molecules that exhibit a change in their fluorescence properties in response to a specific stimulus, such as a change in pH. researchgate.net These probes are valuable tools for studying biological processes and for various analytical applications. The development of pH-sensitive probes is of particular interest, as pH plays a critical role in many biological and chemical systems. researchgate.net
Scaffold for Structure-Activity Relationship (SAR) Studies of Enzyme Inhibitors
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are a major class of drugs and are also important tools for studying enzyme function. Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. nih.gov This information is crucial for optimizing the potency and selectivity of enzyme inhibitors.
The piperidine scaffold is a common feature in many enzyme inhibitors. nih.govresearchgate.net this compound can serve as a versatile scaffold for SAR studies. peptide.comsnnu.edu.cn The carboxylic acid and the acryloyl group provide convenient points for chemical modification, allowing for the synthesis of a library of related compounds. For example, the carboxylic acid can be converted to various amides or esters, and the acryloyl group can be reacted with different nucleophiles to introduce a wide range of substituents. These libraries of compounds can then be screened for their inhibitory activity against a target enzyme, providing valuable data for understanding the SAR and for the design of more potent inhibitors. nih.gov
Future Directions and Emerging Research Avenues for 1 Prop 2 Enoyl Piperidine 2 Carboxylic Acid
Exploration of Novel Synthetic Routes and Catalytic Systems
The efficient and stereoselective synthesis of 1-(Prop-2-enoyl)piperidine-2-carboxylic acid is paramount for its future investigation. While standard amidation reactions between pipecolic acid and acryloyl chloride can provide a basic route, emerging research will likely focus on more sophisticated and sustainable methods.
Future synthetic explorations could adapt novel strategies currently used for related piperidine (B6355638) alkaloids. For instance, a potential route could involve the asymmetric allylboration of a precursor like glutaldehyde, followed by an aminocyclization and subsequent acylation. nih.gov This approach could offer high stereocontrol, which is crucial for its applications.
The development of advanced catalytic systems represents another key research frontier. This includes both metal-based and organocatalysis to improve yield, reduce reaction times, and minimize environmental impact. The goal is to create a scalable and efficient process that makes the compound readily available for extensive research.
Table 1: Potential Catalytic Approaches for Synthesis
| Catalytic Approach | Potential Advantages | Research Focus |
| Organocatalysis | Metal-free, lower toxicity, high stereoselectivity. | Developing chiral catalysts for asymmetric cyclization or acylation steps. |
| Metal Catalysis | High efficiency and turnover numbers (e.g., Rhodium, Palladium). | Optimizing catalysts for hydrogenation of pyridine (B92270) precursors followed by selective N-acylation. |
| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly. | Engineering enzymes for the stereoselective synthesis of the pipecolic acid core or the final amidation step. |
Advanced Computational Modeling for Predictive Research
In silico methods are becoming indispensable in modern chemical research for predicting molecular properties and interactions, thereby guiding experimental work. For this compound, advanced computational modeling can accelerate its development significantly.
Molecular docking studies can be employed to predict the binding affinity and mode of interaction of the compound with various biological targets. This involves creating a 3D model of the compound and "docking" it into the active sites of known proteins to assess potential inhibitory activity. Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in a virtual biological system, offering early insights into its potential as a therapeutic agent.
Table 2: Computational Tools for Predictive Analysis
| Modeling Technique | Predicted Properties | Potential Application |
| Molecular Docking | Binding affinity, interaction modes, potential biological targets. | Virtual screening against enzyme libraries (e.g., kinases, proteases) to identify lead targets. |
| PBPK Modeling | Pharmacokinetic profiles (ADME), tissue distribution. | Predicting in vivo behavior and guiding future preclinical studies. |
| Quantum Mechanics | Electronic structure, reactivity, spectroscopic properties. | Understanding reaction mechanisms and predicting sites of metabolic transformation. |
Discovery of Unexplored Biological Targets in In Vitro Contexts
The structural motifs within this compound suggest several plausible, yet unexplored, biological activities that can be investigated in vitro. The presence of the α,β-unsaturated amide moiety, a known Michael acceptor, suggests potential covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites.
A primary area of future investigation would be its potential as an anti-inflammatory agent. Carboxylic acid derivatives have shown potent inhibitory effects on key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX). nih.govnih.gov In vitro assays measuring the inhibition of these enzymes could be a fruitful starting point. nih.govnih.gov Additionally, related pyrrolidine (B122466) carboxamides have been identified as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov This suggests that this compound could be screened for activity against InhA and other enzymes involved in bacterial fatty acid synthesis. nih.gov
Future research should involve high-throughput screening of the compound against a broad panel of enzymes and receptors to uncover novel biological activities.
Development of New Analytical Methodologies for Compound Characterization
As research into this compound progresses, the need for sophisticated analytical methods for its characterization, quantification, and chiral purity assessment will become critical. Given its chiral nature, the development of enantioselective analytical techniques is of particular importance.
Future work should focus on establishing robust High-Performance Liquid Chromatography (HPLC) methods using chiral stationary phases to resolve and quantify the enantiomers. acs.org An alternative approach involves the use of chiral derivatizing reagents that convert the enantiomers into diastereomers, which can then be separated on standard achiral columns. nih.govtcichemicals.com
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), will be essential for structural confirmation and for identifying potential metabolites or degradation products in complex biological matrices. nih.gov Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, potentially using chiral solvating agents, can be developed to provide detailed structural information and determine enantiomeric excess. acs.org
Table 3: Advanced Analytical Techniques for Characterization
| Technique | Purpose | Future Development Focus |
| Chiral HPLC | Enantiomeric separation and purity assessment. | Screening and validation of novel chiral stationary phases for optimal resolution. |
| LC-MS/MS | High-sensitivity quantification and structural elucidation. | Developing methods for detection in biological fluids (plasma, urine) for pharmacokinetic studies. nih.gov |
| NMR with Chiral Agents | Determination of enantiomeric ratio and absolute configuration. | Exploring new chiral solvating or derivatizing agents for improved spectral differentiation. acs.org |
| Circular Dichroism | Confirmation of chirality and studying conformational changes. | Correlating chiroptical properties with biological activity or polymer structure. |
Integration into Advanced Materials Science Research (e.g., chiral materials, polymers)
The bifunctional nature of this compound makes it a highly promising monomer for the synthesis of advanced functional polymers. The acryloyl group can readily undergo polymerization, while the chiral pipecolic acid moiety can impart chirality and other functionalities to the resulting polymer backbone.
A significant future direction is the synthesis of novel chiral polymers. These materials could find applications as chiral stationary phases for enantioselective chromatography, offering a new tool for the separation of racemic compounds. The inherent chirality and potential for hydrogen bonding from the carboxylic acid group could lead to polymers that self-assemble into helical or other ordered structures.
Furthermore, these polymers could be explored for applications in stimuli-responsive materials. Changes in pH could protonate or deprotonate the carboxylic acid group, altering the polymer's solubility, conformation, or binding properties. This could be harnessed to create "smart" materials for controlled release systems or sensors. Research in this area would involve synthesizing polymers and copolymers and characterizing their physicochemical and material properties.
Q & A
Q. Yield Optimization Factors :
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
- Catalyst Use : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Stoichiometry : Use 1.2 equivalents of prop-2-enoyl chloride to ensure complete reaction.
Reference synthetic protocols for analogous compounds report yields of 65–80% under optimized conditions .
[Basic] How should researchers characterize the stereochemical configuration of this compound?
Answer:
Methodological Steps :
Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention times are compared to standards.
Optical Rotation : Measure [α]D values at 20°C (e.g., in methanol) and compare to literature data for (S)-configured precursors .
NMR Analysis : Analyze coupling constants (e.g., ) in the piperidine ring to confirm chair conformation and substituent orientation.
For advanced validation, X-ray crystallography can resolve absolute configuration .
[Basic] What stability considerations are critical for handling this compound?
Answer:
Key Stability Factors :
- pH Sensitivity : The compound hydrolyzes under strongly acidic (pH < 3) or basic (pH > 9) conditions. Store in neutral buffers (pH 6–8).
- Temperature : Degrades above 40°C; store at –20°C in amber vials to prevent thermal/photooxidation .
- Moisture : Hygroscopic; use desiccants (e.g., silica gel) in storage containers.
Q. Safety Protocols :
- Wear nitrile gloves and safety goggles (prevents skin/eye contact; LD50 data for similar piperidine derivatives suggest moderate toxicity) .
- Conduct reactions in fume hoods to avoid inhalation of vapors .
[Advanced] How can enzymatic synthesis be designed using Δ1-piperidine-2-carboxylate reductases?
Answer:
Strategy :
Substrate Design : Use Δ1-piperidine-2-carboxylate as a precursor. The reductase selectively reduces the α,β-unsaturated bond in the propenoyl group.
Enzyme Optimization : Screen homologs from Streptomyces spp. for higher activity.
Cofactor Recycling : Add NADPH-regenerating systems (e.g., glucose dehydrogenase) to sustain reaction efficiency.
Reported enzymatic yields reach 70–85% with enantiomeric excess >98% .
[Advanced] How should contradictions in biological assay results (e.g., IC50 variability) be analyzed?
Answer:
Systematic Troubleshooting :
Assay Validation :
- Confirm cell line viability (e.g., ≥90% via trypan blue exclusion).
- Standardize incubation times (e.g., 48 hours for cytotoxicity assays).
Data Normalization : Use internal controls (e.g., staurosporine as a positive control) to minimize plate-to-plate variability.
Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers.
Contradictions often arise from differences in cell passage number or solvent (DMSO) concentration; limit DMSO to ≤0.1% .
[Advanced] What computational strategies predict pharmacokinetic properties of this compound?
Answer:
In Silico Workflow :
ADME Prediction : Use SwissADME or pkCSM to estimate:
- Lipophilicity (LogP): Optimal range 1–3 for blood-brain barrier penetration.
- CYP450 Inhibition : Screen for CYP3A4/2D6 interactions.
Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., PCSK9) using GROMACS. Analyze RMSD and binding free energy (MM-PBSA).
For piperidine derivatives, predicted oral bioavailability often correlates with moderate LogP (2.5–3.0) and low polar surface area (<80 Ų) .
[Basic] What analytical techniques quantify purity and detect byproducts?
Answer:
Methods :
HPLC-UV/ELS : Use a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) with UV detection at 254 nm. ELS detects non-UV-active impurities.
LC-MS : High-resolution MS (e.g., Q-TOF) identifies byproducts via exact mass (e.g., m/z 211.12 for the parent ion).
NMR Purity : Integrate proton signals in DMSO-d6; purity ≥95% requires non-overlapping peaks and absence of solvent artifacts .
[Advanced] How are structure-activity relationships (SAR) established for derivatives?
Answer:
SAR Workflow :
Derivative Synthesis : Modify the propenoyl group (e.g., halogenation) or piperidine substituents.
Biological Screening : Test against target proteins (e.g., kinases) using fluorescence polarization assays.
3D-QSAR Modeling : Build CoMFA/CoMSIA models to correlate structural features (e.g., electronegativity) with activity.
For example, fluorination at the propenoyl β-position enhances metabolic stability by reducing CYP-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
